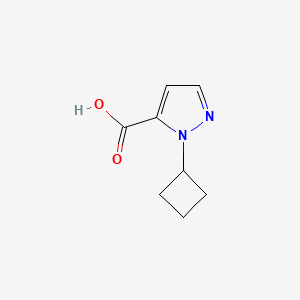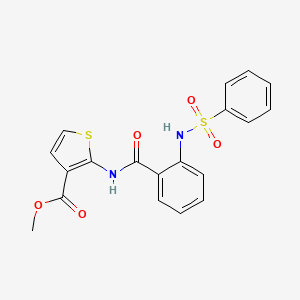
2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiazole-based compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
科学的研究の応用
Cardiovascular Diseases
ROCK1 inhibitors have been regarded as promising drug targets for the treatment of cardiovascular diseases . ROCK1 plays a crucial role in numerous cellular functions including cell contraction, which is a key process in cardiovascular function .
Nervous System Diseases
The Rho/ROCK pathway, in which ROCK1 is a key player, is involved in the progression of various nervous system diseases . This makes ROCK1 a potential target for therapeutic interventions in these diseases .
Cancer Treatment
ROCK1 has been found to play key protumorigenic roles in several subtypes and stages of cancer development . Therefore, successfully targeting ROCK and its downstream effectors presents an interesting avenue for cancer treatment .
Cell Differentiation and Migration
ROCK1 is a serine/threonine kinase that regulates cell differentiation and migration . This makes it a potential target for research in developmental biology and tissue engineering .
Actin Organization
The Rho/ROCK pathway is involved in actin organization . Since ROCK1 is a part of this pathway, it could be a potential target for research in cell biology, particularly in studies focusing on cell structure and movement .
Cell Proliferation
ROCK1 plays a crucial role in cell proliferation . This makes it a potential target for research in cell growth and development .
Cell Survival
ROCK1 is involved in cell survival . This makes it a potential target for research in cell longevity and apoptosis .
Immune Responses
ROCK1 is responsible for the regulation of immune responses . This makes it a potential target for research in immunology .
作用機序
Target of Action
The primary target of the compound ROCK1-IN-1, also known as 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, is the Rho-associated kinases ROCK1 . ROCK1 is a serine/threonine kinase that is a downstream target of the small GTPases RhoA, RhoB, and RhoC .
Mode of Action
ROCK1-IN-1 interacts with its target, ROCK1, by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK1 . This interaction results in the inhibition of the ROCK pathway .
Biochemical Pathways
The action of ROCK1-IN-1 affects several biochemical pathways. ROCK1 is involved in diverse cellular activities including actin cytoskeleton organization, cell adhesion and motility, proliferation and apoptosis, remodeling of the extracellular matrix and smooth muscle cell contraction . By inhibiting ROCK1, ROCK1-IN-1 can impact these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of ROCK1-IN-1’s action include the regulation of smooth muscle cell contraction, cell migration, and maintenance of cell viability and morphology, in part by regulating stress fibers and focal adhesions . Inhibition of ROCK1 by ROCK1-IN-1 can also lead to changes in energy expenditure, glucose uptake, and lipid metabolism via inhibition of AMPK2α and modulation of insulin signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ROCK1-IN-1. For instance, the subcellular localization and activation of ROCK1 can affect the impact of ROCK1-IN-1 . Additionally, other environmental factors such as the presence of other signaling molecules and the physiological state of the cell can also influence the action of ROCK1-IN-1 .
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHMHPNOEONPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)
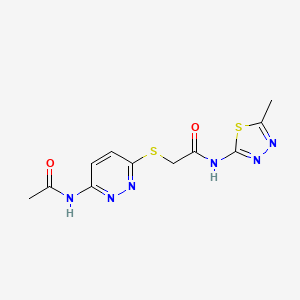
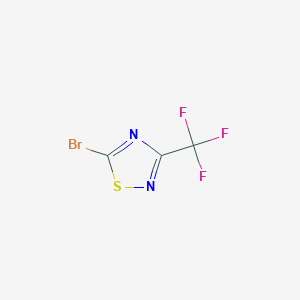
![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)

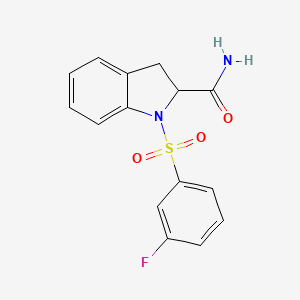
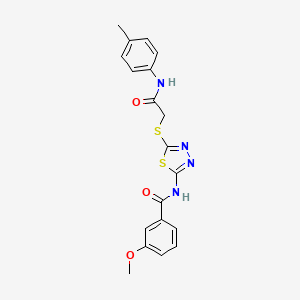
![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)
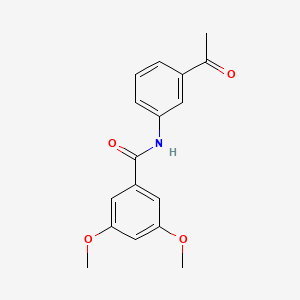


![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)
